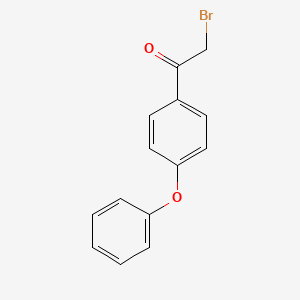

2-Bromo-1-(4-phenoxyphenyl)ethanone

Vue d'ensemble

Description

2-Bromo-1-(4-phenoxyphenyl)ethanone is an organic compound with the molecular formula C14H11BrO2. It appears as a white to off-white crystalline powder and is insoluble in water but soluble in organic solvents such as acetone, ethanol, and chloroform. This compound is significant in the field of pharmaceuticals and organic synthesis due to its unique properties and versatile applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Bromo-1-(4-phenoxyphenyl)ethanone can be synthesized by the bromination of 4-phenoxyacetophenone using bromine and acetic acid. The reaction is carried out at room temperature and can be completed in one to two hours. Another method involves the reaction of diphenyl ether with bromoacetyl bromide .

Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial production. The use of bromine and acetic acid in a controlled environment ensures the efficient production of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-1-(4-phenoxyphenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

Bromination: Bromine and acetic acid are used for the initial synthesis.

Substitution: Various nucleophiles can be used to replace the bromine atom.

Major Products Formed: The major products depend on the type of reaction. For example, substitution reactions can yield different derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of 2-bromo-1-(4-phenoxyphenyl)ethanone exhibit promising anticancer properties. For instance, certain synthesized compounds based on this structure have demonstrated significant antileukemic activity, outperforming established histone deacetylase inhibitors (HDACi) in various assays. A study noted that compounds derived from this structure showed synergistic effects when combined with other agents, enhancing their therapeutic efficacy against leukemia cells .

Mechanism of Action

The mechanism of action for these compounds often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. The bromine atom in the compound is believed to play a key role in modulating the biological activity of the molecule, potentially through interactions with cellular targets such as proteins involved in cell cycle regulation.

Agricultural Applications

Fungicidal Properties

The compound has been explored for its utility in agricultural chemistry, particularly as a precursor in the synthesis of fungicides. For example, it has been utilized in the preparation of difenoconazole, a widely used triazole fungicide. Difenoconazole acts by inhibiting sterol demethylation, which is vital for fungal cell membrane synthesis. This application highlights the compound's importance in enhancing crop yield and quality by providing effective protection against a range of fungal pathogens .

Synthesis Pathways

The synthesis of this compound can be achieved through various chemical routes, including Friedel-Crafts acylation methods. The efficiency of these pathways is critical for large-scale production and subsequent applications in agriculture .

Case Studies

Case Study 1: Antileukemic Activity

In a recent study, a series of compounds derived from this compound were tested against various leukemia cell lines. The results indicated that specific modifications to the phenoxy group significantly enhanced cytotoxicity compared to unmodified analogs. This study emphasizes the potential for developing new anticancer therapies based on this compound's scaffold .

Case Study 2: Agricultural Efficacy

Another investigation focused on the use of difenoconazole synthesized from derivatives of this compound demonstrated substantial efficacy against Ascomycetes and Basidiomycetes fungi in field trials. The results showed improved crop health and yield, underscoring the compound's relevance in agricultural practices aimed at sustainable farming .

Mécanisme D'action

The mechanism of action of 2-Bromo-1-(4-phenoxyphenyl)ethanone involves its role as an electrophile in various chemical reactions. The bromine atom can be substituted by nucleophiles, leading to the formation of different products. The compound’s reactivity is primarily due to the presence of the bromine atom, which makes it a good leaving group in substitution reactions .

Comparaison Avec Des Composés Similaires

- 4’-Phenoxy-2-bromoacetophenone

- 4-Phenoxyphenacyl bromide

- 2-Bromo-4’-phenoxyacetophenone

Comparison: 2-Bromo-1-(4-phenoxyphenyl)ethanone is unique due to its specific structure, which includes a bromine atom and a phenoxy group. This combination makes it particularly useful in organic synthesis and pharmaceutical research .

Activité Biologique

2-Bromo-1-(4-phenoxyphenyl)ethanone, also known as 4-Phenoxyphenacyl bromide, is an organic compound with the molecular formula . This compound has garnered attention in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a bromine atom attached to a phenyl ring that is further connected to a phenoxy group. This arrangement enhances its reactivity and potential interactions with biological systems.

- Molecular Formula :

- Molecular Weight : 291.14 g/mol

- CAS Number : 28179-33-1

Synthesis Methods

The synthesis of this compound can be achieved through various methods, commonly involving the reaction of diphenyl ether with bromoacetyl bromide in the presence of a Lewis acid catalyst.

Example Synthesis Reaction

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, demonstrating notable inhibition zones, suggesting its potential as an antimicrobial agent.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 mm |

| Escherichia coli | 12 mm |

| Pseudomonas aeruginosa | 10 mm |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), through mechanisms involving the activation of caspases and modulation of apoptotic pathways.

Case Study: Apoptosis Induction

A recent study assessed the effects of this compound on MCF-7 cells, revealing:

- Caspase Activation : Increased levels of active caspases were observed.

- Cell Viability : A dose-dependent decrease in cell viability was noted, with IC50 values around 25 µM.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The presence of the bromine atom and carbonyl group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or nucleic acids.

Toxicological Profile

While the compound shows promise in biological applications, it is essential to consider its toxicity. Preliminary toxicity assessments indicate potential irritant effects upon exposure, particularly in respiratory pathways.

| Endpoint | Toxicity Level |

|---|---|

| Eye Irritation | Moderate |

| Respiratory Irritation | High |

Propriétés

IUPAC Name |

2-bromo-1-(4-phenoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXTYMXDSNWNJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564178 | |

| Record name | 2-Bromo-1-(4-phenoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28179-33-1 | |

| Record name | 2-Bromo-1-(4-phenoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.